(Triphenylmethyl)methyldichlorosilane

Description

Introduction to (Triphenylmethyl)methyldichlorosilane

This compound stands as a notable member of the organochlorosilane family, distinguished by its unique combination of aromatic and silicon-based functionality. This compound represents an important class of organosilicon reagents that have found applications in synthetic chemistry due to their distinctive reactivity patterns and structural characteristics. The molecular architecture incorporates three phenyl rings attached to a central carbon atom, which is subsequently bonded to a methyldichlorosilane unit, creating a sterically demanding yet synthetically useful compound.

The compound belongs to the broader category of organochlorosilanes, which are characterized by their silicon-chlorine bonds that render them highly reactive toward nucleophilic substitution reactions. The presence of the triphenylmethyl group introduces significant steric bulk around the silicon center, potentially influencing the compound's reactivity profile and selectivity in chemical transformations. This structural feature makes the compound particularly interesting for applications requiring controlled reactivity or specific steric environments.

Research investigations into this compound have primarily focused on its potential as a synthetic intermediate and its role in the development of more complex organosilicon structures. The compound's unique structural features, combining the stability of aromatic systems with the reactivity of chlorosilane functionality, position it as a valuable building block in organometallic synthesis. The molecular design allows for potential applications in materials science, where the bulky aromatic substituent may provide beneficial properties in polymer or surface modification applications.

Chemical Identity and Nomenclature

The chemical identity of this compound is established through its distinctive molecular structure and standardized nomenclature systems that provide unambiguous identification across scientific literature and commercial applications. The compound's systematic naming follows established International Union of Pure and Applied Chemistry conventions while accommodating various commercial and research-based designation systems. Understanding the complete nomenclature landscape for this compound is essential for researchers and practitioners working with organosilicon chemistry, as it ensures proper identification and prevents confusion with structurally similar compounds.

International Union of Pure and Applied Chemistry Name and Structural Formula

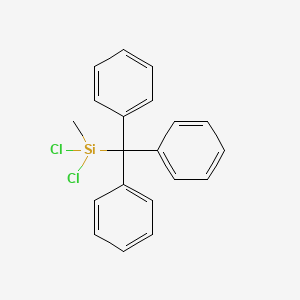

The systematic International Union of Pure and Applied Chemistry name for this compound is dichloro(methyl)(triphenylmethyl)silane, which precisely describes the molecular architecture and bonding patterns. Alternative systematic names include dichloro-methyl-tritylsilane, which emphasizes the trityl group designation for the triphenylmethyl substituent. The structural formula C₂₀H₁₈Cl₂Si indicates the presence of twenty carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and one silicon atom.

The molecular structure can be represented through various chemical notation systems that provide detailed connectivity information. The Standard International Chemical Identifier string is InChI=1S/C20H18Cl2Si/c1-23(21,22)20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3. This notation system provides a unique identifier that can be used for database searches and computational chemistry applications. The corresponding Simplified Molecular Input Line Entry System notation is CSi(Cl)Cl, which offers a more compact representation of the molecular structure suitable for chemical informatics applications.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈Cl₂Si |

| Molecular Weight | 357.35 grams per mole |

| Standard International Chemical Identifier | InChI=1S/C20H18Cl2Si/c1-23(21,22)20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |

| Standard International Chemical Identifier Key | QUHJOUAJXNMZIF-UHFFFAOYSA-N |

Chemical Abstracts Service Registry and Regulatory Identifiers

The Chemical Abstracts Service registry number for this compound is 256343-28-9, which serves as the primary identifier for this compound in chemical databases and regulatory systems worldwide. This unique numerical identifier ensures unambiguous identification across different naming systems and linguistic barriers. The Chemical Abstracts Service number has become the standard reference for chemical identification in scientific literature, patent applications, and regulatory documentation.

The compound is associated with the MDL number MFCD03411267, which provides an additional unique identifier within the MDL chemical database system. This identifier is particularly useful for computational chemistry applications and chemical informatics systems that require standardized molecular representations. The compound's regulatory status includes classification under the United Nations number 2987 for transportation purposes, identifying it within the category of chlorosilanes, corrosive substances.

From a regulatory perspective, the compound is not currently listed on the Toxic Substances Control Act inventory in the United States, indicating its status as a specialty chemical primarily used for research and development purposes. The European Community number system, while not specifically assigned to this compound in the available documentation, would provide additional regulatory identification within European Union chemical management systems. The compound's classification as an organochlorosilane places it within specific regulatory frameworks governing the handling and distribution of reactive silicon-containing compounds.

| Identifier Type | Value | Purpose |

|---|---|---|

| Chemical Abstracts Service Number | 256343-28-9 | Primary chemical identification |

| MDL Number | MFCD03411267 | Database identification |

| United Nations Number | 2987 | Transportation classification |

| Toxic Substances Control Act Status | Not listed | United States regulatory status |

| Chemical Family Classification | Organochlorosilane | Regulatory grouping |

Properties

IUPAC Name |

dichloro-methyl-tritylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2Si/c1-23(21,22)20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHJOUAJXNMZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696694 | |

| Record name | Dichloro(methyl)(triphenylmethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256343-28-9 | |

| Record name | Dichloro(methyl)(triphenylmethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Triphenylmethyl Moiety Precursor: Triphenylmethyl Chloride

Since (Triphenylmethyl)methyldichlorosilane contains the triphenylmethyl group, the preparation of triphenylmethyl chloride (trityl chloride) is a key step:

Method Summary : Triphenylmethyl chloride is prepared by reacting benzene with tetrachloromethane in the presence of 1,3-dialkylimidazolium chloroaluminate ionic liquid as both solvent and catalyst. The reaction is controlled at 20–50 °C during reagent addition, followed by reflux at 70–80 °C for 2–3 hours. The product is purified by supercritical CO2 extraction, yielding high purity (>99%) and yield (97.5–99%).

Synthesis of this compound

The preparation of this compound typically involves the reaction of triphenylmethyl chloride with a suitable silicon-containing reagent, such as methyldichlorosilane or related chlorosilanes.

While direct literature on the exact synthesis of this compound is limited, analogous preparation methods for related methylchlorosilanes provide insight:

Direct Synthesis from Methyl Chloride and Silicon :

- Methyldichlorosilane is commonly prepared by the direct reaction of methyl chloride and silicon in the presence of copper-nickel catalysts at 200–350 °C.

- The reaction conditions and catalysts can be adjusted to favor the formation of monomethyldichlorosilane, which is the silicon moiety in this compound.

- The presence of hydrogen chloride and methyl chloride mixed gases interacting with copper-nickel catalysts enhances yield and selectivity.

Incorporation of Triphenylmethyl Group :

- The triphenylmethyl moiety can be introduced via nucleophilic substitution or coupling reactions where triphenylmethyl chloride reacts with methyldichlorosilane or its derivatives.

- The Si-Cl bonds in methyldichlorosilane are reactive towards nucleophilic substitution, allowing attachment of the triphenylmethyl group.

Purification and Stability Considerations

- This compound is sensitive to moisture and hydrolyzes readily; thus, purification and handling require anhydrous conditions.

- Purification typically involves distillation under reduced pressure and inert atmosphere to prevent decomposition.

- The compound is stable under dry, inert conditions but decomposes or reacts upon exposure to water or moisture.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions: (Triphenylmethyl)methyldichlorosilane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used to substitute the chlorine atoms in the compound.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of triphenylmethylsilanol.

Reduction: Reduction reactions can produce triphenylmethylsilane.

Substitution: Substitution reactions can yield a variety of organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reagent in Organic Reactions

(Triphenylmethyl)methyldichlorosilane serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Silylation Reactions : It can introduce silyl groups into organic molecules, enhancing their reactivity and stability. This is particularly useful for protecting functional groups during multi-step synthesis.

- Formation of Organosilicon Compounds : The compound can be used to synthesize other organosilicon compounds through reactions with alcohols and amines, facilitating the development of siloxanes and silanes.

Materials Science

Silicone Polymer Production

One of the primary applications of this compound is in the production of silicone polymers. These polymers are valued for their:

- Thermal Stability : Silicone materials derived from this compound can withstand high temperatures, making them suitable for applications in electronics and automotive industries.

- Chemical Resistance : The incorporation of triphenylmethyl groups enhances the chemical resistance of silicone materials, allowing them to be used in harsh environments.

Surface Modification

Water-Repellent Coatings

The compound can be utilized to create water-repellent surfaces through a process known as silanization. When applied to substrates, it forms a thin layer of siloxane that alters the surface properties:

- Hydrophobicity : Surfaces treated with this compound exhibit significantly reduced wettability, making them ideal for applications requiring water repellency.

- Durability : The resulting coatings are stable and resistant to abrasion and chemical attack, extending the lifespan of treated materials.

Case Study 1: Silylation in Pharmaceutical Chemistry

In a study published in the Journal of Organic Chemistry, researchers utilized this compound for the silylation of alcohols to create protected intermediates for pharmaceutical compounds. This method demonstrated improved yields and selectivity compared to traditional silylation agents.

Case Study 2: Development of High-Performance Silicone Elastomers

A research team at a leading materials science institute explored the use of this compound in formulating high-performance silicone elastomers. The study revealed that incorporating this compound resulted in elastomers with enhanced thermal stability and mechanical properties, suitable for aerospace applications.

Comparison Table

| Application Area | Benefits | Examples |

|---|---|---|

| Organic Synthesis | Versatile reagent for silylation | Synthesis of organosilicon compounds |

| Materials Science | Thermal stability and chemical resistance | Silicone polymers |

| Surface Modification | Hydrophobic properties | Water-repellent coatings |

Mechanism of Action

The mechanism by which (Triphenylmethyl)methyldichlorosilane exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Dichlorosilanes

Notes:

- The triphenylmethyl variant likely has a higher boiling point and density due to its molecular weight and aromatic substituents.

- Solubility in organic solvents is expected, but hydrolysis reactivity may be slower compared to less hindered analogs .

Hydrosilylation Performance

Methyldichlorosilane demonstrates high reactivity in platinum-catalyzed hydrosilylation, achieving >99% yield with 1-hexene under optimized conditions . In contrast, bulky substituents (e.g., trifluoropropyl) reduce reaction rates but enhance product stability. For example:

- Turnover Number (TON): Methyldichlorosilane: ~3,600 vs.

- Catalyst Efficiency : Fe₃O₄@SiO₂-EDTA@Pt shows superior recyclability for methyldichlorosilane , whereas bulky analogs may require specialized catalysts.

Chlorination and Purification

Methyldichlorosilane is converted to methyltrichlorosilane (higher boiling point) via catalytic chlorination, a critical step in polysilicon purification . Bulky analogs like the triphenylmethyl variant may resist chlorination due to steric shielding of the Si center .

Biological Activity

(Triphenylmethyl)methyldichlorosilane , with the chemical formula CHClSi, is a silane compound that has garnered interest in various fields, particularly in biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Cellular Interaction : this compound interacts with cellular membranes, influencing permeability and potentially affecting signal transduction pathways.

- Enzyme Modulation : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Therapeutic Potential

Research indicates that this compound may have applications in:

- Anticancer Therapy : Its ability to modify cellular environments could enhance the efficacy of existing chemotherapeutic agents.

- Antimicrobial Activity : Some studies have pointed towards its potential as a broad-spectrum antimicrobial agent, particularly against resistant strains of bacteria.

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institution investigated the effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability in breast and prostate cancer cells when treated with this compound.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| PC-3 (Prostate) | 12 | Inhibition of cell proliferation |

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Safety and Toxicology

While promising, the safety profile of this compound requires thorough evaluation. Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to understand chronic effects.

Q & A

Basic Research Questions

Q. What synthesis methodologies are effective for producing high-purity (Triphenylmethyl)methyldichlorosilane in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic redistribution reactions between chlorosilanes (e.g., trichlorosilane) using Lewis acid catalysts like AlCl₃ under controlled conditions. Key parameters include temperature (50–80°C) and inert gas purging to prevent hydrolysis. Fractional distillation under reduced pressure (1–2 atm) enhances purity, with GC-MS validation ensuring ≥99% purity by monitoring Si-Cl bonds and triphenylmethyl group integrity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use explosion-proof equipment, inert atmosphere glove boxes, and grounded containers to mitigate flammability risks . Store at <25°C in amber glass with PTFE-lined caps to prevent photodegradation. Immediate ethanol washes neutralize skin exposure, while PPE (acid-resistant gloves, full-face shields) is mandatory due to corrosive HCl release upon hydrolysis .

Q. Which analytical techniques confirm the structural integrity of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ²⁹Si) identifies substituent environments, with ²⁹Si shifts at δ -15 to -25 ppm for dichlorosilanes. FTIR detects Si-Cl stretches (450–550 cm⁻¹) and Si-C aromatic vibrations (1100–1250 cm⁻¹). Elemental analysis verifies C/Si/Cl ratios within ±0.3% deviation .

Advanced Research Questions

Q. How do temperature and reactant stoichiometry influence yield in chemical vapor deposition (CVD) processes using this compound?

- Methodological Answer : Experimental designs show conversion efficiency increases linearly with temperature (activation energy ~45 kJ/mol) but decreases hyperbolically at feed concentrations >12 mol% due to precursor depletion. Optimal stoichiometry (e.g., 1:1.2 Si:CH₃Cl) minimizes trisubstituted silane byproducts. Real-time mass spectrometry adjusts parameters dynamically .

Q. What strategies identify impurities in this compound synthesized via Grignard routes?

- Methodological Answer : Headspace GC with pulsed discharge helium ionization (HS-GC/PDHID) detects volatile contaminants (e.g., residual THF) at ppb levels. MALDI-TOF mass spectrometry resolves non-volatile organosiloxanes (up to m/z 2000). Quantification uses matrix-matched calibration to address ionization suppression .

Q. How can conflicting thermal stability data in polymer matrices be resolved?

- Methodological Answer : Controlled TGA-DSC runs under air/N₂ differentiate oxidative vs. pyrolytic degradation. Flynn-Wall-Ozawa analysis calculates activation energies, while solid-state ²⁹Si CP/MAS NMR identifies Si-O-Si crosslinking artifacts. Standardize matrix purity (±0.05% H₂O) via Karl Fischer titration .

Q. What frameworks quantify hydrolysis kinetics under varying humidity?

- Methodological Answer : In situ Raman spectroscopy tracks Si-Cl bond disappearance (470 cm⁻¹) at 10–90% RH. Pseudo-first-order rate constants (kobs) show Arrhenius dependence (activation energy ~32 kJ/mol). Parallel pH-stat titration correlates HCl release rates (R² >0.98) .

Q. How do Lewis acid catalysts mechanistically influence synthesis?

- Methodological Answer : In situ FTIR identifies AlCl₃-substrate adducts via Al-Cl mode shifts (620→590 cm⁻¹). ²⁷Al NMR quantifies tetrahedral/octahedral catalyst speciation. Kinetic isotope effects (KIE >2) and DFT simulations (B3LYP/6-311+G**) validate SN2 vs. radical pathways .

Key Notes

- Contradiction Management : Discrepancies in thermal stability require standardized TGA-DSC protocols .

- Advanced Characterization : Combine NMR, FTIR, and XRD to address steric effects from the triphenylmethyl group .

- Safety Compliance : Grounded containers and inert atmospheres are non-negotiable for handling reactive chlorosilanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.